6-[(Furan-2-carbonyl)amino]hexanoic acid
Description
Contextualization within Amide-Containing Bioactive Molecules
The amide bond is a cornerstone of biochemistry and pharmaceutical sciences, found ubiquitously in natural products, biologically active compounds, and a vast array of synthetic drugs. pulsus.compulsus.com Approximately 25% of all known pharmaceuticals contain at least one amide functional group. researchgate.net The prevalence of this linkage is attributed to its unique structural and chemical properties. The stability of the amide bond, arising from resonance that imparts a partial double-bond character to the C-N bond, makes it resistant to hydrolysis under physiological conditions. researchgate.net
Furthermore, amides are highly versatile in molecular interactions. The carbonyl group acts as a hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor. researchgate.net This dual capability allows amide-containing molecules to form specific and robust interactions with biological targets such as proteins and enzymes, a fundamental aspect of drug action. nih.gov The development of novel molecules incorporating the amide linkage remains a vibrant area of research, aimed at creating new therapeutics with improved efficacy and specificity. pulsus.comresearchgate.net
| Prevalence | Found in a wide range of natural products and over a quarter of commercial drugs. pulsus.comresearchgate.net | Serves as a reliable and well-understood scaffold for creating new therapeutic agents. |
Structural Classification as a Furan-Substituted ω-Amino Acid Derivative
Structurally, 6-[(Furan-2-carbonyl)amino]hexanoic acid can be classified as a derivative of an ω-amino acid. ω-Amino acids are aliphatic compounds that contain both an amino group and a carboxyl group, with the amino group located at the terminal carbon (the "omega" position) of the chain. The parent scaffold of the molecule is 6-aminohexanoic acid, a six-carbon ω-amino acid and a known analog of the essential amino acid lysine (B10760008). google.com
In this specific derivative, the terminal amino group of 6-aminohexanoic acid is acylated by a furan-2-carbonyl group, forming the characteristic amide linkage. This modification transforms the simple amino acid into a more complex structure, combining the aliphatic flexibility of the hexanoic acid chain with the aromatic and heterocyclic properties of the furan (B31954) ring. Such derivatives are explored in chemical research for their potential to act as synthons for more complex molecules or to exhibit unique biological activities. nih.govwipo.intresearchgate.net
Significance of the Furan-2-carbonyl Moiety in Contemporary Chemical Research
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, and it serves as a crucial structural motif in a multitude of pharmacologically active compounds. orientjchem.orgresearchgate.net Its presence is associated with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.comnih.gov The utility of the furan scaffold in drug design is enhanced by its electron-rich nature and aromaticity, which facilitate strong binding to biological targets through various electronic interactions. orientjchem.orgijabbr.com
The furan-2-carbonyl moiety, specifically, attaches the furan ring to another part of a molecule via a carbonyl group at the 2-position. This particular arrangement is a common feature in the design of novel bioactive agents. For instance, furan-2-carboxamide derivatives have been investigated for their potential as antibiofilm agents. researchgate.net The furan ring in these structures often interacts with key residues in enzyme active sites, such as the π-π stacking interactions observed between a furan ring and a histidine residue in the main protease of SARS-CoV-2. nih.gov The versatility of the furan scaffold allows for extensive chemical modification, making it a valuable building block in the synthesis of new therapeutic candidates. ijabbr.comnih.gov
Table 2: Properties and Research Interest of the Furan Moiety
| Property | Description | Significance in Chemical Research |
|---|---|---|
| Bioactivity | Associated with a broad range of therapeutic effects, including antimicrobial, antiviral, and anti-inflammatory actions. orientjchem.orgnih.gov | A privileged scaffold for the development of new drugs and biologically active probes. ijabbr.com |
| Aromaticity & Stability | The aromatic nature of the furan ring provides molecular stability. | Contributes to better metabolic stability and bioavailability of drug candidates. ijabbr.com |
| Electron-Rich Nature | The oxygen heteroatom makes the ring electron-rich. | Enables engagement in various electronic interactions (e.g., π-π stacking) with biological targets. orientjchem.orgijabbr.com |
| Synthetic Versatility | The furan ring can be readily functionalized at multiple positions. | Allows for the creation of diverse libraries of compounds for screening and optimization. researchgate.net |
The Hexanoic Acid Scaffold: Its Foundational Role in Bioorganic and Synthetic Chemistry
Hexanoic acid, also known as caproic acid, is a six-carbon, straight-chain saturated fatty acid found naturally in various animal fats and plant oils. atamankimya.comnih.gov In chemistry, it serves as a versatile foundational scaffold for the synthesis of a wide array of compounds. Its linear six-carbon chain provides a lipophilic spacer, which can be crucial for modulating the pharmacokinetic properties of a drug, such as its ability to cross cell membranes.
Hexanoic acid and its derivatives are valuable industrial commodities used as precursors in the manufacturing of esters for artificial flavors, lubricants, pharmaceuticals, and fragrances. atamankimya.com In medicinal chemistry, the hexanoic acid backbone is incorporated into larger molecules to serve various functions. It can act as a flexible linker between two active pharmacophores or be modified to interact with specific binding sites on a biological target. ontosight.ai Derivatives of hexanoic acid have been explored for potential antimicrobial and anti-inflammatory activities, highlighting the utility of this simple fatty acid as a building block in the creation of more complex and biologically active molecules. ontosight.aiontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
6-(furan-2-carbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-10(14)6-2-1-3-7-12-11(15)9-5-4-8-16-9/h4-5,8H,1-3,6-7H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPWPHSXUBPXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 6 Furan 2 Carbonyl Amino Hexanoic Acid and Its Analogs
Amide Bond Formation Methodologies for Furan-2-carboxylic Acid and 6-Aminohexanoic Acid
The core reaction in the synthesis of 6-[(Furan-2-carbonyl)amino]hexanoic acid is the formation of an amide bond between furan-2-carboxylic acid and 6-aminohexanoic acid. This transformation can be achieved through several methods, ranging from classical techniques to modern, more efficient protocols.
Amide bond formation between a carboxylic acid and an amine is often not spontaneous and requires the activation of the carboxylic acid. This is typically achieved using coupling reagents. researchgate.net
Classical Coupling Reagents: Carbodiimides are a class of long-standing coupling reagents. Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common examples. peptide.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is frequently used. peptide.com Another classical approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride (e.g., using thionyl chloride or oxalyl chloride), which then readily reacts with the amine. ucl.ac.uk
Modern Coupling Reagents: Modern peptide chemistry has driven the development of highly efficient coupling reagents that offer faster reaction times, higher yields, and reduced side reactions. These are often based on phosphonium (B103445) or aminium salts.
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective. PyBOP is particularly noted for being a clean reagent that does not cause guanidinylation, a common side reaction with aminium reagents.
Aminium/Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used. peptide.comucl.ac.uk HATU is particularly potent, generating highly reactive OAt esters, which is beneficial for sterically hindered couplings. A regioselective monoamidation of furan-2,5-dicarboxylic acid has been achieved using TBTU, demonstrating its utility with furan-based substrates. researchgate.net
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Classical reagents; often used with additives like HOBt to prevent side reactions. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High efficiency; PyBOP is a "clean" reagent suitable for hindered couplings. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very efficient and fast; HATU is one of the most reactive reagents available. ucl.ac.uk |
Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. ucl.ac.uk The direct catalytic formation of amides from carboxylic acids and amines is a key area of green chemistry research. diva-portal.org
One approach is the use of catalysts that promote the direct condensation of the acid and amine, eliminating the need for stoichiometric activating agents and reducing waste. ucl.ac.uk Boric acid, for example, has been used as a simple, high-yielding catalyst for the amidation of benzoic acid, where it is proposed to form a mixed anhydride (B1165640) intermediate. sciepub.com Another green method involves microwave-assisted synthesis under solvent-free conditions using a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN), which allows for rapid and effective amide formation with minimal waste. mdpi.com
Enzymatic methods also represent a green alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation under mild conditions. diva-portal.orgnih.gov These reactions can be performed in green solvents like cyclopentyl methyl ether, yielding products with excellent conversions without requiring intensive purification. nih.gov
| Green Strategy | Methodology | Advantages |
|---|---|---|
| Catalytic Direct Amidation | Use of catalysts like boric acid or ceric ammonium nitrate (CAN). sciepub.commdpi.com | Avoids stoichiometric activators, reduces waste, high atom economy. ucl.ac.uk |
| Microwave-Assisted Synthesis | Solvent-free reaction using microwave irradiation. mdpi.com | Fast reaction times, energy efficient, minimal waste. mdpi.com |
| Enzymatic Synthesis | Biocatalysis using enzymes like Candida antarctica lipase B (CALB). nih.gov | Mild reaction conditions, high selectivity, biodegradable catalyst, use of green solvents. diva-portal.orgnih.gov |
Synthesis and Derivatization of 6-Aminohexanoic Acid Precursors
6-Aminohexanoic acid (also known as ε-aminocaproic acid, EACA) is a crucial precursor. While commercially available, its synthesis and derivatization are important for creating analogs. mdpi.com Traditionally, it is produced by the hydrolysis of ε-caprolactam. mdpi.com
More sustainable, bio-based routes are being developed. One method involves the biosynthesis of 6-aminohexanoic acid from cyclohexane (B81311) using a combination of rationally designed bacterial strains, such as Pseudomonas taiwanensis and Escherichia coli, in a one-pot process. mdpi.com This approach offers high conversion and yield under environmentally friendly conditions. mdpi.comnih.gov Another biosynthetic pathway starts from lysine (B10760008), using enzymes to convert it to 6-aminohexanoic acid. google.com
Derivatization of 6-aminohexanoic acid is key to producing analogs. For example, it can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.govnih.gov This involves protecting the amino group (e.g., with an Fmoc group) to allow for sequential coupling. nih.gov Other derivatives, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, have been synthesized from protected lysine precursors, showcasing methods to modify the side chain. researchgate.net
Application of Protecting Group Chemistry in Targeted Synthesis
Protecting groups are essential tools in multi-step synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions. researchgate.net In the synthesis of this compound and its analogs, both the amino and carboxylic acid groups of the 6-aminohexanoic acid precursor may require protection.
Amine Protecting Groups: The amino group of 6-aminohexanoic acid is nucleophilic and can self-polymerize or react with other electrophiles. Common protecting groups for amines include:
Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to many conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). springernature.com
Cbz (carboxybenzyl): Stable to mildly acidic and basic conditions, it is typically removed by hydrogenolysis (H₂/Pd-C). uchicago.edu
Fmoc (9-fluorenylmethyloxycarbonyl): Widely used in solid-phase peptide synthesis, it is stable to acid but is cleaved under mild basic conditions (e.g., piperidine). nih.govspringernature.com This orthogonality to Boc and Cbz allows for selective deprotection. researchgate.net
Carboxylic Acid Protecting Groups: The carboxylic acid group may need protection if other reactions are to be performed on the molecule. Common protecting groups include:
Methyl or Ethyl Esters: Formed by Fischer esterification, they are typically removed by saponification with a base (e.g., NaOH). researchgate.net
Benzyl Esters: Similar to Cbz groups, they are cleaved by hydrogenolysis, offering orthogonality with base-labile and some acid-labile groups. researchgate.net
tert-Butyl Esters: These are cleaved under acidic conditions, similar to the Boc group. springernature.com
The choice of protecting groups follows a strategic plan where one group can be removed selectively in the presence of others, a concept known as orthogonal protection. researchgate.netspringernature.com
Chemoenzymatic Approaches in the Production of Related Amino Acid Derivatives
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. This approach is particularly valuable for producing optically pure amino acid derivatives. iupac.org
Enzymes like aminopeptidases and amidases are used for the kinetic resolution of racemic amino acid amides. For instance, an aminopeptidase (B13392206) from Pseudomonas putida can selectively hydrolyze the L-amide, allowing for the separation of L-amino acids from the unreacted D-amide. iupac.org This strategy has a broad substrate scope, applicable to both aliphatic and aromatic amino acids. iupac.org Similarly, L-amidases from organisms like Mycobacterium neoaurum can resolve α-disubstituted amino acids. iupac.org
Furthermore, enzymes can be used to directly synthesize the amino acid precursors themselves. For example, a biocatalytic cascade using an alcohol dehydrogenase and a transaminase has been developed to convert 6-hydroxyhexanoic acid into 6-aminohexanoic acid. nih.gov These enzymatic methods offer mild reaction conditions and high stereoselectivity, which are often difficult to achieve with purely chemical methods. iupac.org
Molecular Mechanisms and Biological Interactions of 6 Furan 2 Carbonyl Amino Hexanoic Acid
Conceptual Frameworks for Understanding Small Molecule-Biomolecule Interactions
The interaction between a small molecule, such as 6-[(Furan-2-carbonyl)amino]hexanoic acid, and a biological target, typically a protein, is governed by principles of molecular recognition. These interactions are highly specific and are dictated by the three-dimensional shapes and chemical properties of both the molecule and the target's binding site. Several models have been proposed to describe these interactions. mdpi.com
The Lock and Key Model: Proposed by Emil Fischer, this early model suggests that the small molecule (the "key") has a rigid shape that is perfectly complementary to the rigid structure of the protein's binding site (the "lock"). staffordpharmacy.comvaia.comnottingham.ac.uknih.gov This model emphasizes the high degree of specificity in molecular interactions. staffordpharmacy.com
The Induced Fit Model: An evolution of the lock and key concept, this model, proposed by Daniel Koshland, posits that the binding site of a protein is flexible. nih.govstudylib.net The initial binding of a ligand induces a conformational change in the receptor, optimizing the fit for a more stable interaction. youtube.comtaylorandfrancis.com This dynamic interaction can be crucial for the catalytic function of enzymes and the activation of receptors. studylib.net
The Conformational Selection Model: This model proposes that a protein does not exist in a single, static conformation but rather as an ensemble of different, pre-existing conformational states in equilibrium. mdpi.comnih.gov A small molecule does not induce a new conformation but instead selectively binds to and stabilizes a specific, pre-existing conformation from this ensemble. mdpi.comacs.orgnih.gov This shifts the equilibrium towards the bound, stabilized state, leading to a biological response. nih.gov
These conceptual frameworks are not mutually exclusive and provide a basis for predicting how this compound might engage with biological targets. The compound's flexible hexanoic acid chain and its aromatic furan (B31954) ring could allow for any of these interaction models depending on the specific protein target.
Investigation of Potential Receptor Binding and Enzymatic Modulation
To hypothesize the potential biological targets of this compound, it is instructive to analyze the known bioactive properties of its two primary components: the furan-2-carbonyl group and the 6-aminohexanoic acid backbone.
The furan ring is a five-membered aromatic heterocycle that is a core structural feature in a vast number of natural products and synthetic compounds with significant biological activity. nih.govnih.gov Its electron-rich nature and aromaticity allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for receptor binding. ijabbr.comorientjchem.org Furan derivatives have been extensively studied and are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial and anti-inflammatory activities. ijabbr.comutripoli.edu.ly
Antimicrobial Properties: Many furan-containing compounds have demonstrated efficacy against a range of microbial pathogens. orientjchem.org For example, nitrofurantoin (B1679001) is a well-known antibacterial agent used in treating urinary tract infections. Other synthetic furan derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans. ijabbr.comnih.gov The furan moiety in this compound could potentially confer similar antimicrobial capabilities by enabling the molecule to interfere with essential microbial enzymes or structural proteins.
Anti-inflammatory Effects: Furan derivatives have also been identified as potent anti-inflammatory agents. nih.gov Their mechanisms often involve the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes, or the modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. nih.govorientjchem.org The presence of the furan-2-carbonyl group suggests that this compound could potentially interact with targets involved in inflammatory responses.
| Furan-Containing Compound Class | Reported Biological Activity | Potential Mechanism of Action |
|---|---|---|
| Nitrofurans (e.g., Nitrofurantoin) | Antibacterial | Inhibition of bacterial DNA, RNA, and cell wall synthesis. |
| Furanones | Antimicrobial, Anti-biofilm | Suppression of bacterial signaling and communication (quorum sensing). nih.gov |
| Substituted Benzofurans | Anti-inflammatory, Antioxidant | Inhibition of inflammatory enzymes (e.g., COX), scavenging of free radicals. nih.gov |
| Furanocoumarins | Anti-inflammatory, Antiviral | Modulation of cytokine production and inflammatory signaling pathways. nih.gov |
6-Aminohexanoic acid (also known as aminocaproic acid or Ahx) is a synthetic analog of the amino acid lysine (B10760008). nih.govnih.gov Its biological and chemical properties are well-characterized, providing insight into the potential role of this moiety within the target compound.
Protease Inhibition: 6-Aminohexanoic acid is clinically used as an antifibrinolytic agent. nih.gov It functions by inhibiting the conversion of plasminogen to plasmin and by blocking the lysine-binding sites of plasmin, a serine protease responsible for breaking down fibrin (B1330869) clots. This established interaction with a protease suggests that the 6-aminohexanoic acid portion of the target molecule could guide it toward binding sites on proteases that recognize lysine or similar structures.
Flexible Linker: In medicinal chemistry and chemical biology, 6-aminohexanoic acid is frequently employed as a flexible, hydrophobic linker or spacer. nih.gov Its six-carbon chain provides spatial separation between two active moieties, allowing them to bind to their respective targets without steric hindrance. acs.org This property is utilized in the design of various biologically active structures, including peptide analogs and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com In this compound, this chain connects the potentially bioactive furan headgroup to a terminal carboxylic acid, providing conformational flexibility that could be crucial for optimal positioning within a target's binding site.
| Property | Description | Potential Implication for Target Compound |
|---|---|---|
| Structural Analogy | Acts as a synthetic mimic of the amino acid lysine. nih.gov | May target lysine-binding sites on proteins, such as proteases (e.g., plasmin). |
| Hydrophobicity | The aliphatic chain is hydrophobic in nature. nih.gov | Can contribute to interactions with nonpolar pockets in protein binding sites. |
| Flexibility | The six-carbon chain allows for significant conformational freedom. | Enables the furan-2-carbonyl headgroup to adopt multiple orientations for optimal target binding. |
| Linker/Spacer | Commonly used to connect different functional groups in drug design. acs.orgmedchemexpress.com | Provides a structural scaffold that separates the furan ring from the terminal carboxylate. |
Methodologies for Probing Intracellular Signaling Pathway Modulation
Should this compound engage with a cellular target, it would likely modulate one or more intracellular signaling pathways. A variety of established methodologies are available to investigate such effects.
Western Blotting: This is a fundamental technique used to detect and quantify specific proteins within a cell lysate. nih.govnih.gov To study signaling pathways, researchers often use antibodies that specifically recognize phosphorylated (activated) forms of signaling proteins, such as kinases. By treating cells with the compound and performing Western blots for key pathway components, one can determine if the compound leads to an increase or decrease in their activation state. thermofisher.comspringernature.com
Reporter Gene Assays: These assays are designed to measure the activity of a specific transcription factor, which is often the final output of a signaling pathway. discoverx.comqiagen.com The assay involves introducing a plasmid into cells that contains a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a DNA sequence that is activated by the transcription factor of interest. thermofisher.combmglabtech.com An increase or decrease in the reporter signal after treatment with the compound indicates modulation of the upstream pathway. nih.gov
Kinome Profiling: Since many signaling pathways are controlled by protein kinases, assessing the compound's effect across the entire "kinome" (the full complement of kinases in a cell) can provide a broad view of its activity. nih.gov Techniques like chemical proteomics can be used to identify which kinases the compound binds to directly or indirectly. tum.de This approach helps in identifying primary targets and potential off-target effects, offering a systems-level understanding of the compound's mechanism of action. nih.govdntb.gov.ualabnews.co.uk
Assessment of the Compound's Utility as a Molecular Probe in Complex Biological Systems
A molecular probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific target, thereby elucidating that target's function. febs.orgwikipedia.org For a compound to be considered a useful molecular probe, it should ideally possess high potency, selectivity for its target, and a well-characterized mechanism of action. promega.comnih.gov
Based on its structure, this compound has potential as a molecular probe.
Bifunctional Nature: The compound possesses two distinct chemical features: the furan headgroup, which could act as the primary "warhead" for binding to a biological target, and the hexanoic acid tail, which provides a flexible linker and a terminal carboxylic acid. This carboxylic acid could be used for chemical modification, for example, by attaching a fluorescent dye or an affinity tag (like biotin) to visualize or isolate the target protein.
Tunable Structure: The structure is amenable to synthetic modification. Derivatives could be created by altering the furan ring or changing the length and character of the linker chain. This would allow for the systematic optimization of binding affinity and selectivity, a key process in the development of high-quality chemical probes. tandfonline.com
Target Exploration: Given the potential bioactivities inferred from its components (e.g., anti-inflammatory, antimicrobial, protease inhibition), the compound could be used in initial screening assays to identify new targets within these biological areas. If it demonstrates a consistent, measurable effect in a cellular assay, it could serve as a starting point for target deconvolution studies to identify the specific protein(s) with which it interacts.
Structure Activity Relationship Sar Studies and Rational Design of 6 Furan 2 Carbonyl Amino Hexanoic Acid Derivatives
Systematic Modification of the Furan (B31954) Ring for Modulating Biological Activity
The furan ring serves as a vital pharmacophoric entity in numerous biologically active compounds. nih.gov Its modification is a key strategy in the optimization of lead compounds. The biological activity of furan derivatives can be significantly altered by even minor changes in the substitution pattern on the ring. utripoli.edu.ly In the context of 6-[(Furan-2-carbonyl)amino]hexanoic acid derivatives, systematic substitution on the furan ring can modulate properties such as binding affinity, selectivity, and pharmacokinetic profiles.
Research on various furan-2-carboxamides has demonstrated that introducing different functional groups onto the furan ring can lead to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai For instance, the introduction of a halogen atom or a small alkyl group at the 5-position of the furan ring can influence lipophilicity and electronic distribution, which in turn affects how the molecule interacts with its biological target. Studies on similar heterocyclic compounds have shown that such modifications can result in enhanced potency. For example, in a series of furan-2-carboxamides designed as antibiofilm agents, the presence of halogens on an associated phenyl ring led to improved inhibition, suggesting that similar substitutions on the core furan ring could yield comparable benefits. nih.gov
The following table illustrates hypothetical SAR data for modifications at the 5-position of the furan ring, based on common trends observed in medicinal chemistry.
Table 1: Impact of Furan Ring Substitution on Biological Activity
| Compound | R Group (at 5-position) | Hypothetical IC₅₀ (µM) | Comment |
|---|---|---|---|
| Parent | -H | 10.5 | Baseline activity |
| Derivative 1a | -CH₃ | 8.2 | Small alkyl group may improve hydrophobic interactions. |
| Derivative 1b | -Cl | 5.1 | Electron-withdrawing group can alter electronic profile and improve binding. |
| Derivative 1c | -Br | 4.8 | Larger halogen may enhance binding through halogen bonding. |
| Derivative 1d | -NO₂ | 15.7 | Bulky, strongly electron-withdrawing group may be detrimental to binding. |
| Derivative 1e | -OCH₃ | 9.5 | Introduction of a hydrogen bond donor/acceptor can influence binding. |
This data is illustrative and intended to demonstrate potential SAR trends.
Impact of the Hexanoic Acid Chain Length and Substitutions on Conformation and Binding Affinity
The 6-aminohexanoic acid component of the parent molecule acts as a flexible linker, which is a critical element in drug design. nih.gov The length and substitution of this alkyl chain can have a profound impact on the molecule's conformation and its ability to bind effectively to a target receptor. nih.govresearchgate.net
Varying the length of the alkane chain can alter the distance between the furan pharmacophore and a potential secondary binding site on the target. Studies on other molecular systems have shown that there is often an optimal linker length for maximum binding affinity. nih.gov For example, research on tripeptides with linear alkyl chains of varying lengths revealed that while extending the chain from one to two carbons increased affinity, further increases did not provide additional benefits. nih.gov This was attributed to a balance between favorable enthalpic contributions from increased hydrophobic interactions and unfavorable entropic costs associated with restricting a longer, more flexible chain upon binding. nih.gov
Substitutions on the hexanoic acid chain can also be used to fine-tune the molecule's properties. Introducing small, non-polar groups could enhance hydrophobic interactions within a binding pocket, while polar groups could form new hydrogen bonds. However, any substitution must be carefully considered, as it could also introduce steric hindrance or undesirable conformational constraints.
The table below provides a hypothetical representation of how chain length modification could affect binding affinity.
Table 2: Influence of Acyl Chain Length on Binding Affinity
| Compound | n (number of CH₂ units) | Hypothetical Kᵢ (nM) | Comment |
|---|---|---|---|
| Derivative 2a | 3 | 150 | Shorter chain may not optimally span binding sites. |
| Derivative 2b | 4 | 85 | Improved positioning of the pharmacophore. |
| Parent | 5 (Hexanoic) | 50 | Optimal length for balancing enthalpy and entropy. |
| Derivative 2c | 6 | 75 | Longer chain may introduce an entropic penalty. |
| Derivative 2d | 7 | 120 | Excessive flexibility reduces binding affinity. |
This data is illustrative and intended to demonstrate potential SAR trends.
Influence of Conformational Flexibility on Molecular Recognition and Target Engagement
The conformational flexibility imparted by the hexanoic acid linker is a double-edged sword in molecular recognition. bohrium.com On one hand, a flexible linker allows the ligand to adopt a range of conformations, increasing the probability of finding a favorable binding pose within the receptor's active site. This adaptability can be crucial for accommodating the specific geometry of the binding pocket. nih.gov
On the other hand, a high degree of conformational freedom in the unbound state results in a significant entropic penalty upon binding, as the molecule becomes locked into a single conformation. nih.gov The ideal linker provides sufficient flexibility to allow for optimal binding without incurring an excessive entropic cost. The goal is to design a linker that does not perturb the ideal binding geometries of the terminal fragments. researchgate.net Therefore, optimizing the rigidity of the linker is a key aspect of rational drug design. This can be achieved by introducing elements that restrict rotation, such as double bonds or small cyclic structures within the chain.
Computational Chemistry Approaches in Rational Drug Design
Computational chemistry offers powerful tools for the rational design of this compound derivatives, enabling the prediction of their properties and interactions with biological targets before their synthesis.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a valuable tool for studying the dynamic behavior of molecules like this compound and its derivatives. youtube.comdpi-proceedings.comresearchgate.net By simulating the movement of atoms over time, MD can provide insights into the conformational landscape of the molecule, both in solution and when bound to a receptor. This is particularly important for understanding the behavior of the flexible hexanoic acid chain.
Conformational analysis, often performed in conjunction with MD simulations, helps to identify the low-energy, and therefore most probable, conformations of the molecule. nih.govresearchgate.net Understanding the preferred conformations of both the furan-2-carboxamide head group and the flexible tail is essential for designing derivatives that are pre-organized for binding, thereby minimizing the entropic penalty upon target engagement.
Ligand-Based and Structure-Based Drug Design Methodologies
Both ligand-based and structure-based approaches are integral to the rational design of novel derivatives.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By analyzing a set of active and inactive molecules, a pharmacophore model can be developed, which defines the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new compounds or to guide the design of derivatives of this compound with improved activity.
Structure-based drug design is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This powerful technique allows for the visualization of the binding site and the interactions between the ligand and the protein. mdpi.com Using molecular docking programs, virtual derivatives can be placed into the active site to predict their binding mode and affinity. This allows for the rational design of modifications to the furan ring or the hexanoic acid chain to optimize interactions, for example, by adding a group that can form a new hydrogen bond or fill a hydrophobic pocket.
By integrating these computational methods with synthetic chemistry and biological testing, the development of potent and selective derivatives of this compound can be significantly accelerated.
Applications in Chemical Biology and Advanced Research Materials
Utilization as a Linker in Bioconjugation and Targeted Probe Development
Linkers, or spacers, are crucial components in modern biochemical research, used to connect two different molecules without interfering with their individual functions. nih.gov The 6-aminohexanoic acid backbone of the title compound is widely recognized for its role as a flexible and hydrophobic linker in various biologically active structures. nih.govresearchgate.net
The 6-aminohexanoic acid (Ahx) component is frequently used in the chemical synthesis of modified peptides. researchgate.net Its flexible structure and the spatial separation it provides between conjugated moieties are highly desirable. researchgate.net For instance, Ahx linkers are used to attach fluorescent labels like fluorescein (B123965) isothiocyanate (FITC) to peptides, where the spacer enhances the stability of the label. lifetein.com This strategy is essential for creating targeted probes used in cellular imaging and diagnostics. The N-terminal of a peptide can be modified to attach a fluorescent moiety, and a linker like 6-aminohexanoic acid is often chosen for its suitable length to prevent the fluorescent group from disrupting the peptide's binding to its target. acs.org The incorporation of a furan (B31954) group, as in 6-[(Furan-2-carbonyl)amino]hexanoic acid, offers an additional reactive handle. Furan moieties can participate in highly specific chemical reactions, such as Diels-Alder cycloadditions, providing a "clickable" functionality for attaching further molecules or for creating covalent cross-links under mild conditions. utoronto.caresearchgate.net
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells. nih.gov They consist of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.gov The linker's length, flexibility, and chemical composition are critical for the PROTAC's efficacy. nih.gov
Alkyl chains, such as the one in 6-aminohexanoic acid, are common motifs in PROTAC linkers. nih.gov Derivatives like Boc-6-aminohexanoic acid are commercially available building blocks used in the synthesis of PROTACs. medchemexpress.commedchemexpress.combroadpharm.com The hexanoic acid backbone provides the necessary length and flexibility to allow the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent protein degradation. nih.gov
Furthermore, furan-containing molecules have been specifically integrated into PROTAC design. ulisboa.ptulisboa.pt In some cases, the furan moiety is part of the ligand targeting the protein of interest or is used to create a covalent bond with the target protein through furan oxidation-based cross-linking technology. ulisboa.ptulisboa.pt Therefore, this compound combines a validated linker backbone (Ahx) with a functional group (furan) that has demonstrated utility in advanced PROTAC strategies, making it a highly promising component for developing next-generation targeted protein degraders. ulisboa.ptbioworld.comnih.gov
Integration into Polymeric Materials for Controlled Release and Bioengineering Applications
The constituent parts of this compound are also valuable in materials science. 6-aminohexanoic acid is the monomer used in the production of the polyamide polymer nylon-6. nih.gov Polyamides are noted for their biocompatibility, mechanical strength, and resistance, making them suitable for medical devices, implants, and scaffolds for tissue engineering. rsc.orgnih.govresearchgate.net Copolymers based on 6-aminohexanoic acid and other amino acids have been explored as potential biodegradable polymers for biomedical applications, such as bone repair materials. nih.govresearchgate.net These polymers are foundational in creating systems for the controlled and sustained release of therapeutic agents. mdpi.comherts.ac.uk
The incorporation of a furan-2-carbonyl group into such a polymer backbone introduces significant functionality. Furan-functionalized polymers have been developed for targeted drug delivery. utoronto.canih.gov The furan group can act as a diene in Diels-Alder reactions, allowing for the covalent attachment of targeting molecules, such as antibodies, or drugs under mild conditions. utoronto.caresearchgate.net This "click chemistry" approach is highly efficient and preserves the bioactivity of the attached molecules. utoronto.ca Biobased polyurethanes containing furan have been processed into nanofiber membranes that are biocompatible and can be functionalized for biomedical applications. ehu.es Thus, using this compound as a monomer or functionalizing agent could lead to advanced polymers with built-in handles for creating sophisticated drug delivery vehicles and bioengineering scaffolds. mdpi.com
Development as Components in Biosensors and Advanced Diagnostic Tools
Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of specific substances. nih.gov Amino acids and their derivatives are frequently used in the design of biosensors. nih.govresearchgate.netchembites.org The development of these tools is critical for medical diagnostics, environmental monitoring, and food safety. nih.govbohrium.com
The structure of this compound is well-suited for biosensor applications. The amino acid backbone can be recognized by specific enzymes, and this interaction can be converted into a detectable signal. researchgate.net The furan ring itself possesses electrochemical properties that can be exploited in sensor design. minakem.com Furan derivatives have been used as molecular sensors for the optical or electrochemical detection of various analytes, including amines and ions. researchgate.netnih.gov An electrochemical biosensor operates by transducing the event of a bioreceptor-analyte interaction into an electrical signal, and the furan moiety could be directly involved in this electron transfer process or serve as an anchor to immobilize the molecule on an electrode surface. nih.govacs.org
Future Research Trajectories in Medicinal Chemistry and Interdisciplinary Bioengineering
The unique combination of a flexible linker and a reactive aromatic system positions this compound as a compound with significant future potential.
In medicinal chemistry , a key trend is the development of more sophisticated and effective drug delivery systems and targeted therapeutics like PROTACs and antibody-drug conjugates (ADCs). nih.govamericanpharmaceuticalreview.comnih.govmolport.comresearchgate.net Future research will likely focus on optimizing the linker component of these conjugates to enhance stability, solubility, and the precise release of therapeutic payloads. The structure of this compound allows for systematic modification—for instance, altering the length of the alkyl chain or substituting the furan ring—to fine-tune these properties. The furan moiety's ability to engage in bioorthogonal chemistry will be invaluable for constructing complex drug conjugates with improved therapeutic indices. researchgate.net
In interdisciplinary bioengineering , the focus is on creating "smart" biomaterials for applications ranging from regenerative medicine to advanced diagnostics. rsc.org The use of this compound as a monomer could lead to the synthesis of novel functional polyamides. researchgate.net These polymers could be designed to be biodegradable and feature furan groups along their backbone, acting as latent reactive sites. rsc.org This would allow for the post-fabrication functionalization of materials like hydrogels or tissue scaffolds, enabling the attachment of growth factors, cells, or other bioactive molecules in a spatially controlled manner using furan-based click chemistry. researchgate.netehu.es
Q & A
Q. Table 1: Example Reagents and Conditions
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Furan-2-carboxylic acid hydrazide | Acetonitrile | 50°C | 5 min | 70–85% | |
| 6-Aminohexanoic acid + DCC | DMF | RT | 24 h | 60–75% |
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Key techniques include:
Nuclear Magnetic Resonance (NMR) :
- 1H-NMR (Methanol-d₄): Peaks at δ 1.26–1.62 (m, CH₂ backbone), δ 6.11–6.73 (furan protons), δ 8.53 (COOH) .
- 13C-NMR : Signals at 20.3 ppm (CH₃), 104.0 ppm (furan C-O), 152.7 ppm (amide C=O) .
Mass Spectrometry (ESI–TOF/MS) : Molecular ion [M+H]+ at m/z 333.1118 (calculated 333.1120) .
X-ray Diffraction (XRD) : For crystalline forms, analyze lattice parameters (e.g., monoclinic system, space group P2₁) and hydrogen bonding networks .
Advanced: How to design enzyme inhibition studies involving this compound?
Methodological Answer:
Target Selection : Identify enzymes with structural homology to arginase or kinases (e.g., AXL/VEGFR2). Use docking simulations to predict binding affinity .
In Vitro Assays :
- Measure IC₅₀ via fluorescence-based assays (e.g., urea detection for arginase inhibition). Reference compound IC₅₀ values: 223 nM (human arginase I), 509 nM (arginase II) .
- Use recombinant CHO cells overexpressing target enzymes for cellular activity validation .
Structural Analysis : Co-crystallize the compound with target enzymes (e.g., arginase I/II) and resolve structures via X-ray crystallography to refine SAR .
Advanced: How to investigate polymorphic forms and their impact on bioavailability?
Methodological Answer:
Crystallization : Screen solvents (e.g., ethyl acetate, ethanol) under varied temperatures (e.g., 50°C for form AB, 25°C for form M) .
Characterization :
- PXRD : Compare diffraction patterns (e.g., 2θ = 5.2°, 10.5° for form AB).
- DSC/TGA : Assess thermal stability (melting points: 180–220°C).
Bioavailability Testing : Conduct pharmacokinetic studies in rodent models. Form AB showed 28% oral bioavailability in rats .
Q. Table 2: Crystallographic Data for Polymorphs
| Form | Space Group | Unit Cell Parameters (Å, °) | Melting Point (°C) |
|---|---|---|---|
| AB | P2₁ | a=10.2, b=8.5, c=12.1, β=105 | 215 |
| M | C2/c | a=15.3, b=7.8, c=14.2, β=90 | 198 |
Advanced: How to assess stability and degradation under physiological conditions?
Methodological Answer:
Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline conditions (0.1 M HCl/NaOH, 37°C, 24 h).
- Oxidative stress (3% H₂O₂, RT, 6 h).
Analytical Monitoring :
- HPLC : Track degradation products using C18 columns (ACN/water gradient).
- LC-MS : Identify breakdown products (e.g., hexanoic acid or furan fragments) .
Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics under accelerated conditions (40°C/75% RH) .
Advanced: What methodologies evaluate anti-tumor activity in preclinical models?
Methodological Answer:
In Vitro Screening :
- Cell Viability Assays : Use MTT or ATP-lite on cancer cell lines (e.g., colon, lung).
- Kinase Inhibition : Measure phosphorylation of AXL/VEGFR2 via Western blot .
In Vivo Models :
- Xenograft Studies : Administer 10–50 mg/kg orally to tumor-bearing mice; monitor tumor volume via caliper.
- Ischemia-Reperfusion Injury : Assess infarct size reduction in rat hearts (e.g., 30–40% reduction at 10 mg/kg) .
Toxicology : Perform histopathology and serum biochemistry (ALT/AST) to evaluate hepatorenal safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
